6-Amino-4-(3-bromophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-AMINO-4-(3-BROMOPHENYL)-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a heterocyclic compound that belongs to the class of pyrano[2,3-c]pyrazole derivatives
Preparation Methods
The synthesis of 6-AMINO-4-(3-BROMOPHENYL)-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves a multi-component reaction. One common method involves the reaction of hydrazine hydrate, ethyl acetoacetate, and an aromatic aldehyde in the presence of a catalyst. The reaction is carried out in an aqueous medium, making it environmentally friendly . The use of CoCeO2 nanoparticles as a catalyst has been reported to yield high product quantities with short reaction times .
Chemical Reactions Analysis
6-AMINO-4-(3-BROMOPHENYL)-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. .
Scientific Research Applications
6-AMINO-4-(3-BROMOPHENYL)-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-AMINO-4-(3-BROMOPHENYL)-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to the disruption of critical biological pathways, resulting in the compound’s therapeutic effects .
Comparison with Similar Compounds
6-AMINO-4-(3-BROMOPHENYL)-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE can be compared with other pyrano[2,3-c]pyrazole derivatives, such as:
- 6-AMINO-4-(4-BROMOPHENYL)-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
- 6-AMINO-4-(2-BROMOPHENYL)-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
- **6-AMINO-4-(4-METHOXYPHENYL)-3-P
Properties
Molecular Formula |
C19H13BrN4O |
---|---|
Molecular Weight |
393.2 g/mol |
IUPAC Name |
6-amino-4-(3-bromophenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C19H13BrN4O/c20-13-8-4-7-12(9-13)15-14(10-21)18(22)25-19-16(15)17(23-24-19)11-5-2-1-3-6-11/h1-9,15H,22H2,(H,23,24) |
InChI Key |
FKCBRQNDKDCQPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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